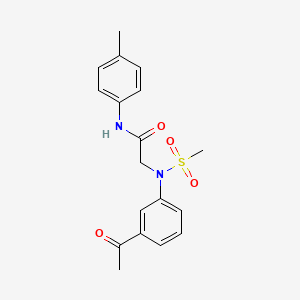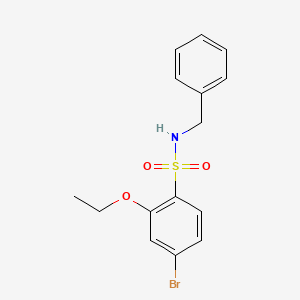
N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MAG, is a chemical compound that belongs to the class of N-aryl-N'-alkylglycinamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. MAG has been studied extensively for its potential therapeutic uses in various diseases, including pain, inflammation, anxiety, and depression.
Wirkmechanismus
N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can bind to cannabinoid receptors in the body and produce various beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation by increasing the levels of endocannabinoids in the body. This compound has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, this compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including pain, inflammation, anxiety, and depression. Additionally, further studies are needed to investigate the potential off-target effects of this compound and its long-term safety profile.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-acetylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic uses in various diseases. Studies have shown that this compound is a potent and selective inhibitor of FAAH, which results in increased levels of endocannabinoids in the body. This increase in endocannabinoids has been shown to have various beneficial effects, including reducing pain, inflammation, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-7-9-16(10-8-13)19-18(22)12-20(25(3,23)24)17-6-4-5-15(11-17)14(2)21/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGPPIRYCDSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3609490.png)
![[4-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609500.png)
![4,4,6,6-tetramethyl-5-[(2-thienylcarbonyl)oxy]-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B3609505.png)
![methyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B3609523.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609526.png)
![2-(4-ethylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3609529.png)
![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3609547.png)
![methyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3609553.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3609562.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)
![2,4-dichloro-N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}benzamide](/img/structure/B3609572.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3609588.png)